Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
Physicochemical Properties of 3-Methyl-4-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals
Introduction: 3-Methyl-4-(pyridin-4-yl)aniline is a heterocyclic aromatic amine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted aniline (B41778) ring linked to a pyridine (B92270) moiety, is present in various biologically active compounds, including kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline, offering valuable data and methodologies for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data, this guide leverages high-quality computational predictions for key physicochemical parameters, alongside a detailed, plausible synthetic protocol.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline are crucial for assessing its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes these key parameters.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | - |
| Molecular Weight | 184.24 g/mol | [1] |
| Predicted logP (o/w) | 2.58 | SwissADME Prediction |
| Predicted Solubility (logS) | -3.27 | SwissADME Prediction |
| Predicted pKa (most basic) | 5.31 (Pyridine N) | SwissADME Prediction |
| Predicted pKa (most acidic) | 17.29 (Aniline NH₂) | SwissADME Prediction |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | SwissADME Prediction |
| Number of Hydrogen Bond Acceptors | 2 | SwissADME Prediction |
| Number of Hydrogen Bond Donors | 1 | SwissADME Prediction |
| Number of Rotatable Bonds | 1 | SwissADME Prediction |
Note: Predicted values were obtained using the SwissADME web tool, a reliable resource for in silico drug discovery.[2][3][4][5]
Experimental Protocols
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of biaryl compounds like 3-Methyl-4-(pyridin-4-yl)aniline is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a plausible approach starting from commercially available precursors.
Reaction Scheme:
Figure 1: Proposed synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura coupling.
Materials:
-
4-Bromo-2-methylaniline
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-Methyl-4-(pyridin-4-yl)aniline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Determination of Physicochemical Properties: General Methodologies
The following are standard experimental protocols that can be employed to determine the physicochemical properties of 3-Methyl-4-(pyridin-4-yl)aniline.
-
Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. For small quantities, micro-boiling point determination methods can be used.
-
Solubility: The shake-flask method is a standard technique. A known amount of the compound is added to a specific volume of a solvent (e.g., water, buffer at a specific pH) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC.
-
pKa: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
-
logP (Octanol-Water Partition Coefficient): The shake-flask method is the classical approach. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate logP by correlating the retention time with that of compounds with known logP values.
Potential Biological Relevance and Signaling Pathways
While direct biological studies on 3-Methyl-4-(pyridin-4-yl)aniline are limited, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing new therapeutic agents, particularly in oncology. Aniline and pyridine moieties are common features in compounds targeting various protein kinases.
One such relevant pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. Inhibitors of the VEGF receptor (VEGFR) often contain heterocyclic cores similar to 3-Methyl-4-(pyridin-4-yl)aniline.
Figure 2: Simplified representation of the VEGF signaling pathway and the potential point of inhibition.
This diagram illustrates how the binding of VEGF to its receptor (VEGFR) triggers a cascade of intracellular signaling events involving key proteins like PLCγ, PI3K, and Ras, ultimately leading to angiogenesis. A potential inhibitor like 3-Methyl-4-(pyridin-4-yl)aniline could block this pathway by binding to the ATP-binding site of the VEGFR kinase domain, thereby preventing its activation and downstream signaling.
Conclusion
3-Methyl-4-(pyridin-4-yl)aniline presents an interesting scaffold for further exploration in drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and a relevant biological context. The provided data and protocols are intended to facilitate further research and development of novel therapeutics based on this promising molecular structure. Future experimental validation of the predicted properties and biological screening are essential next steps in elucidating the full potential of this compound.
